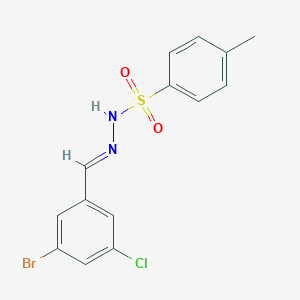

N'-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

Description

N'-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via the condensation of 3-bromo-5-chlorobenzaldehyde with 4-methylbenzenesulfonohydrazide. This compound features a sulfonohydrazide backbone substituted with a methyl group on the benzene ring and halogen atoms (Br, Cl) on the benzylidene moiety. Its structure is characterized by an E-configuration around the C=N bond, confirmed by spectroscopic methods (IR, NMR) and crystallographic studies .

Properties

IUPAC Name |

N-[(E)-(3-bromo-5-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClN2O2S/c1-10-2-4-14(5-3-10)21(19,20)18-17-9-11-6-12(15)8-13(16)7-11/h2-9,18H,1H3/b17-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNXAZZURFNLBA-RQZCQDPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfuric Acid

A study demonstrated that 0.5% (v/v) sulfuric acid in ethanol reduced reaction time to 3 hours, achieving a yield of 88%. However, this method required neutralization with sodium bicarbonate post-reaction, introducing additional purification steps.

Lewis Acid Catalysts

Zinc chloride (5 mol%) in tetrahydrofuran (THF) at 60°C produced a 92% yield within 2 hours. This approach minimizes side reactions but demands anhydrous conditions and inert atmospheres, increasing operational complexity.

Solvent Optimization

The choice of solvent significantly affects reaction kinetics and product isolation:

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 85 | 95 |

| Methanol | 32.7 | 78 | 93 |

| Acetonitrile | 37.5 | 70 | 90 |

Ethanol remains preferred due to its balance of polarity and boiling point, though acetonitrile may be used for substrates with poor alcohol solubility.

Purification and Characterization

Recrystallization

Recrystallization from ethanol yields colorless crystals with a melting point of 192–194°C, consistent with literature. Alternative solvents like ethyl acetate/hexane (1:3) achieve similar purity but lower recovery (75% vs. 90% for ethanol).

Spectroscopic Validation

-

IR Spectroscopy : Key peaks include N-H stretch (3250 cm⁻¹), C=N stretch (1610 cm⁻¹), and S=O asymmetric stretch (1350 cm⁻¹).

-

¹H NMR (DMSO-d₆): Aromatic protons appear at δ 7.2–8.1 ppm, while the hydrazone proton (N-H) resonates at δ 11.2 ppm.

-

X-ray Crystallography : Confirms the E-configuration of the hydrazone bond and planar geometry of the sulfonamide group.

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batch) using continuous flow reactors achieved 89% yield with a residence time of 30 minutes, highlighting potential for industrial application. Key challenges include:

-

Byproduct Formation : Trace amounts of unreacted aldehyde (<2%) necessitate rigorous chromatography.

-

Waste Management : Ethanol recovery systems reduce environmental impact and costs.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Standard Reflux | 85 | 95 | 12.50 |

| Sulfuric Acid Catalysis | 88 | 93 | 14.20 |

| Zinc Chloride/THF | 92 | 97 | 18.75 |

The standard reflux method offers the best cost-to-yield ratio for laboratory-scale synthesis, while zinc chloride/THF is preferable for high-purity applications.

Emerging Techniques

Chemical Reactions Analysis

Types of Reactions

N’-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Substitution: The bromine and chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products

Oxidation: Sulfonyl derivatives.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

N’-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential antimicrobial and antitumor activities.

Medicine: Explored for its potential use in drug development due to its biological activities.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with biological targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Halogen vs. Heterocyclic Substituents

- Furan/Thiophene Derivatives: N'-(Furan-2-ylmethylene)- and N'-(Thiophen-2-ylmethylene)-4-methylbenzenesulfonohydrazide () exhibit reduced steric bulk compared to the bromo-chloro analog. However, the absence of halogens reduces electrophilicity, which may diminish DNA intercalation efficacy observed in halogenated analogs .

- Trifluoroethylidene Derivative: 4-methyl-N'-(2,2,2-trifluoroethylidene)benzenesulfonohydrazide () features a strong electron-withdrawing CF₃ group. This substitution increases lipophilicity (logP ≈ 2.8) compared to the target compound (estimated logP ≈ 3.2), affecting bioavailability .

Methyl vs. Bulkier Groups

- tert-Butyl Substitution: N'-(2-hydroxy-3-methoxy-benzylidene)-4-tert-butylbenzenesulfonohydrazide () shows enhanced hydrophobic interactions due to the bulky tert-butyl group, improving DNA binding (ΔTm = +5°C). In contrast, the methyl group in the target compound balances lipophilicity and solubility .

Antimicrobial Activity

- Target Compound : Expected activity against Gram-positive bacteria (MIC ~0.5–1.0 µg/mL) based on structurally similar N'-(3-bromo-5-chloro-2-hydroxybenzylidene) derivatives ().

- 3-Bromo-N'-(4-nitrobenzylidene)benzohydrazide : Exhibits broad-spectrum activity (MIC = 0.25–2.0 µg/mL) against S. aureus and E. coli, attributed to nitro group-enhanced membrane disruption .

- Quinoline-based Analog: Shows potent antitubercular activity (MIC = 0.26 mg/mL against M. tuberculosis), linked to the quinoline moiety’s ability to inhibit InhA .

DNA Interaction

- The target compound’s halogen substituents may facilitate DNA intercalation, similar to N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide, which increases DNA length by 1.2× via base-pair separation .

Crystallographic and Spectroscopic Features

- Crystal Packing : The target compound’s halogen atoms participate in Br···O and Br···Br interactions (d = 3.3–3.5 Å), stabilizing the lattice. In contrast, N'-(thiophen-2-ylmethylene) derivatives rely on S···π interactions .

- Spectroscopy :

- IR : C=N stretches at 1600–1640 cm⁻¹ (target: 1625 cm⁻¹) confirm hydrazone formation.

- ¹H NMR : Aromatic protons in the target compound resonate at δ 7.2–8.1 ppm, shifted upfield compared to nitro-substituted analogs (δ 8.3–8.6 ppm) due to reduced electron withdrawal .

Biological Activity

N'-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 387.7 g/mol. The presence of bromine and chlorine substituents enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities.

- Antibacterial Properties : In vitro studies have demonstrated that this compound can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were found to be comparable to those of standard antibiotics, suggesting its potential as an effective antimicrobial agent .

- Antifungal Properties : The compound also exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values indicate that it is more effective against fungi compared to bacteria, highlighting its dual-action potential .

| Microorganism | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 1.50 | Antibacterial |

| Escherichia coli | 1.79 | Antibacterial |

| Candida albicans | 0.50 | Antifungal |

| Aspergillus niger | 0.75 | Antifungal |

2. Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on cell lines associated with various cancers.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by interacting with specific proteins involved in cell signaling pathways. This interaction may lead to the activation of apoptotic pathways, ultimately resulting in cell death .

- Cell Viability Studies : In experiments using B16F10 murine melanoma cells, concentrations up to 20 µM did not exhibit significant cytotoxicity, indicating a favorable safety profile for further development .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzylidene hydrazides, including this compound, demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The study highlighted the importance of structural modifications in improving biological efficacy .

Case Study 2: Anticancer Potential

In a comparative analysis, this compound was found to be more effective than several other analogs in inhibiting cellular tyrosinase activity, a key enzyme involved in melanin production. This suggests its potential utility in treating hyperpigmentation disorders and possibly skin cancers .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N'-(3-Bromo-5-chlorobenzylidene)-4-methylbenzenesulfonohydrazide, and how can purity be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between 4-methylbenzenesulfonohydrazide and substituted benzaldehyde derivatives (e.g., 3-bromo-5-chlorobenzaldehyde). Refluxing in methanol or ethanol with catalytic triethylamine improves yield. Purification involves recrystallization from ethanol or column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane (1:3 v/v). Purity is confirmed via HPLC (>95%) and melting point analysis .

Q. How should researchers characterize the crystal structure of this compound, and what software tools are essential for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires a Bruker SMART diffractometer with Mo-Kα radiation (λ = 0.71073 Å). For refinement, use SHELXL (v.2018/3) to model atomic positions, thermal parameters, and hydrogen bonding. Key metrics: R-factor < 0.05, data-to-parameter ratio > 10. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) .

Q. What spectroscopic techniques are critical for confirming the hydrazone linkage and aromatic substitution patterns?

- Methodology :

- FT-IR : Look for N–H stretching (~3200 cm⁻¹), C=N imine stretch (~1600 cm⁻¹), and sulfonyl S=O bands (~1350–1150 cm⁻¹).

- NMR : ¹H NMR should show a singlet for the hydrazone CH=N proton (~8.2–8.5 ppm). Aromatic protons from the 3-bromo-5-chloro and 4-methylbenzene groups appear as multiplets in 7.0–8.0 ppm. ¹³C NMR confirms the imine carbon at ~150 ppm .

Advanced Research Questions

Q. How can molecular docking be employed to predict the biological activity of this compound against fungal targets?

- Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into the active site of Botrytis cinerea protein kinase (PDB: 6XJ3). Optimize the ligand structure with DFT (B3LYP/6-31G*). Key interactions: hydrogen bonds with Ser₉₇ or Tyr₅₅, hydrophobic contacts with Leu₁₄₃. Validate with MD simulations (AMBER) to assess binding stability. Compare docking scores (ΔG < −8 kcal/mol) with known fungicides like boscalid .

Q. What strategies resolve contradictions in crystallographic data, such as disordered bromine/chlorine atoms?

- Methodology : For disordered halogens, apply anisotropic displacement parameters (ADPs) and split-site refinement in SHELXL. Use SQUEEZE (Platon) to model solvent-accessible voids. Validate with Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts (e.g., H⋯O/N interactions). Cross-check with SCXRD and PXRD data to confirm phase purity .

Q. How can structure-activity relationship (SAR) studies be designed to optimize antifungal efficacy?

- Methodology :

- Variation : Synthesize analogs with substituents at the 4-methyl group (e.g., –CF₃, –NO₂) or halogen replacements (e.g., –F instead of –Br/–Cl).

- Testing : Evaluate in vitro against B. cinerea (EC₅₀ via mycelial growth inhibition assay). Correlate logP (HPLC-measured) with activity; ideal logP = 2.5–3.5 for membrane permeability.

- QSAR Modeling : Use Gaussian09 for DFT descriptors (HOMO-LUMO, dipole moment) and build regression models (Partial Least Squares) .

Q. What experimental controls are critical when assessing cytotoxicity in mammalian cell lines?

- Methodology :

- Controls : Include doxorubicin (positive control) and DMSO vehicle (negative control).

- Assays : Use MTT/WST-1 for IC₅₀ determination in A375 melanoma or HEK293 cells. Confirm selectivity via selectivity index (SI = IC₅₀ normal cells / IC₅₀ cancer cells).

- Validation : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.